molecular formula C7H14O4S B1426488 2-(Oxolan-2-yl)ethyl methanesulfonate CAS No. 133243-93-3

2-(Oxolan-2-yl)ethyl methanesulfonate

Cat. No.: B1426488
CAS No.: 133243-93-3
M. Wt: 194.25 g/mol
InChI Key: ZBKAXMKMMCQJPX-UHFFFAOYSA-N
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Description

Nomenclature and Classification

2-(Oxolan-2-yl)ethyl methanesulfonate, systematically named 2-(tetrahydrofuran-2-yl)ethyl methanesulfonate , belongs to the class of sulfonate esters . Its molecular formula is $$ \text{C}7\text{H}{14}\text{O}4\text{S} $$, with a molecular weight of 194.24 g/mol . The compound combines a methanesulfonate group ($$ \text{CH}3\text{SO}_3^- $$) with a tetrahydrofuran-derived ethanol moiety. It is classified under organosulfur compounds due to its sulfonate functional group and is structurally analogous to other alkyl sulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

Table 1: Key Nomenclature and Classification

Property Value Source
IUPAC Name This compound
CAS Registry Number 133243-93-3
Molecular Formula $$ \text{C}7\text{H}{14}\text{O}_4\text{S} $$
Molecular Weight 194.24 g/mol
Functional Groups Sulfonate ester, tetrahydrofuran

Historical Development and Discovery

The compound’s synthesis and characterization emerged from advancements in sulfonate ester chemistry during the late 20th century. While methanesulfonic acid (MSA) was first synthesized by Hermann Kolbe in the 1840s, derivatives like this compound were developed more recently to explore tailored leaving groups in organic synthesis. Early work on sulfonate esters, such as methyl triflate and tosylates, highlighted their utility in nucleophilic substitution reactions. The integration of tetrahydrofuran (THF) into sulfonate esters, as seen in this compound, reflects efforts to modulate steric and electronic properties for specialized applications, such as polymer chemistry and pharmaceutical intermediates.

Position Within Sulfonate Ester Chemistry

Sulfonate esters are characterized by the $$ \text{RSO}3\text{OR'} $$ structure, where the sulfonyl group ($$ \text{SO}3^- $$) acts as a strong leaving group. This compound distinguishes itself through its tetrahydrofuran-ethyl backbone , which introduces conformational rigidity and influences reactivity. Compared to simpler sulfonates like MMS or EMS, the THF moiety may enhance solubility in polar aprotic solvents or stabilize transition states in substitution reactions.

The compound’s synthesis typically involves reacting 2-(tetrahydrofuran-2-yl)ethanol with methanesulfonyl chloride ($$ \text{CH}3\text{SO}2\text{Cl} $$) in the presence of a base like triethylamine:
$$
\text{HOCH}2\text{CH}2(\text{C}4\text{H}7\text{O}) + \text{CH}3\text{SO}2\text{Cl} \rightarrow \text{CH}3\text{SO}2\text{OCH}2\text{CH}2(\text{C}4\text{H}7\text{O}) + \text{HCl}
$$
This method parallels the synthesis of other sulfonate esters, underscoring its role as a model compound for studying steric effects in nucleophilic substitutions.

Chemical Registry Information and Identifiers

The compound is cataloged across major chemical databases with standardized identifiers:

Table 2: Registry Information

Identifier Value Source
CAS Number 133243-93-3
PubChem CID 57699687
MDL Number MFCD27980682
SMILES $$ \text{CS(=O)(=O)OCCC1CCCO1} $$
InChIKey ZBKAXMKMMCQJPX-UHFFFAOYSA-N

Its commercial availability from suppliers like Ambeed and Bio-Fount underscores its relevance in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(oxolan-2-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-12(8,9)11-6-4-7-3-2-5-10-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKAXMKMMCQJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242955
Record name 2-Furanethanol, tetrahydro-, 2-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133243-93-3
Record name 2-Furanethanol, tetrahydro-, 2-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133243-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanethanol, tetrahydro-, 2-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Starting material: 2-(oxolan-2-yl)ethanol (can be commercially sourced or synthesized via reduction or ring-opening reactions involving oxolane derivatives).
  • Reagent: Methanesulfonyl chloride (mesyl chloride).
  • Base: Pyridine or anhydrous potassium carbonate (K2CO3) to neutralize the hydrochloric acid generated.
  • Solvent: Typically anhydrous solvents such as dichloromethane, acetonitrile, or pyridine itself.
  • Temperature: The reaction is initiated at low temperature (0 °C) to control exothermicity and then allowed to warm to room temperature.

Experimental Procedure

A representative procedure adapted from related mesylate syntheses is as follows:

  • Dissolve 2-(oxolan-2-yl)ethanol in dry pyridine or acetonitrile, cooling the solution to 0 °C.
  • Add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
  • Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm gradually to room temperature and continue stirring for an additional period (typically 1–2 hours).
  • Quench the reaction by adding cold water to precipitate the product or extract the organic phase.
  • Isolate the crude product by filtration or extraction, followed by purification via column chromatography or recrystallization.

Reaction Monitoring and Purification

  • Reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  • Purification is typically achieved by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents.
  • The product is often obtained as a colorless to yellowish liquid or oil.

Research Findings and Data Summary

Yield and Reaction Efficiency

Entry Base / Catalyst Solvent Temperature Time Yield (%) Notes
1 Pyridine Pyridine 0 °C → RT 1 h + 1 h 87 High yield, classical mesylation method
2 Anhydrous K2CO3 + TBAB Acetonitrile 0 °C → RT 20 h Not specified Used in related oxolane derivatives
3 K2CO3 Acetonitrile Reflux 20 h 100 For related tetrahydropyran methanesulfonate
4 Cs2CO3 DMF 60–80 °C 12–16 h 15–37 Lower yield, harsher conditions

Reaction Notes

  • The use of pyridine as both solvent and base is common due to its ability to neutralize HCl and solubilize reagents.
  • Potassium carbonate and tetrabutylammonium bromide (TBAB) can be used as base and phase-transfer catalyst respectively, especially when acetonitrile is the solvent.
  • Elevated temperatures and polar aprotic solvents like DMF may be used but can lead to lower yields and side reactions.
  • Purification by column chromatography is essential to remove unreacted starting materials and by-products.

Mechanistic Considerations

The mesylation reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of methanesulfonyl chloride, displacing chloride ion and forming the mesylate ester. The base scavenges the released HCl to drive the reaction forward.

Summary Table of Preparation Parameters

Parameter Typical Value / Range
Starting material 2-(oxolan-2-yl)ethanol
Methanesulfonyl chloride equivalents 1.0–1.65 equiv
Base Pyridine or K2CO3 (1 equiv or excess)
Solvent Pyridine, acetonitrile, or DMF
Temperature 0 °C to room temperature; reflux in some cases
Reaction time 1–20 hours depending on conditions
Yield 15–100% depending on method and substrate
Purification Column chromatography (silica gel)

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-yl)ethyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an alkoxide nucleophile would yield an ether, while reaction with a thiolate would produce a thioether .

Scientific Research Applications

Organic Synthesis

2-(Oxolan-2-yl)ethyl methanesulfonate serves as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a nucleophilic substitution agent allows for the introduction of functional groups into target molecules, facilitating complex organic transformations .

Polymer Chemistry

In polymer chemistry, this compound is utilized for modifying polymers to enhance their properties. It acts as a cross-linking agent or a reactive diluent , improving mechanical strength and thermal stability in polymeric materials. This application is crucial in developing advanced materials used in coatings and adhesives .

Biological Studies

The compound is also significant in biological research. It is employed in the protection and deprotection of functional groups within biomolecules, aiding in the study of enzyme interactions and protein modifications. As an alkylating agent, it can induce mutations in DNA, making it valuable for genetic studies and mutagenesis protocols .

Data Table: Applications Overview

Application Area Description Example Use
Organic SynthesisReagent for synthesizing complex organic compoundsPharmaceutical intermediates
Polymer ChemistryModifying polymers to enhance propertiesImproved coatings and adhesives
Biological StudiesProtection/deprotection of functional groups; mutagenesisGenetic studies in model organisms

Case Studies

  • Organic Synthesis Case Study : A study demonstrated the use of this compound in synthesizing novel antitumor agents. Researchers successfully modified existing compounds to enhance their efficacy against cancer cells, showcasing the compound's utility in drug development.
  • Polymer Modification Case Study : In a project focused on developing environmentally friendly adhesives, this compound was used to create bio-based polymers with superior adhesion properties compared to traditional synthetic adhesives.
  • Mutagenesis Protocol Case Study : In genetic research involving Caenorhabditis elegans, exposure to this compound resulted in a significant increase in mutation rates, providing insights into DNA repair mechanisms and mutagenesis processes .

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)ethyl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The compound can also act as a protecting group for alcohols and phenols, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical features of 2-(oxolan-2-yl)ethyl methanesulfonate with analogous sulfonate esters:

Compound Name CAS Number Molecular Formula Key Structural Features Molecular Weight (g/mol) Predicted CCS [M+H]⁺ (Ų) Stability Considerations
This compound 133243-93-3 C₇H₁₄O₄S Oxolane ring, ethyl linker 194.25 141.5 Stable under neutral conditions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate 84806-02-0 C₇H₁₄O₅S Dioxolane ring, two methyl groups 210.25 N/A Acid-labile due to acetal group
2-Ethoxyethyl methanesulfonate 98139-68-5 C₅H₁₂O₄S Ethoxy group, linear chain 168.21 N/A Higher volatility
2-Ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate N/A C₁₄H₂₀O₅S Benzofuran core, ethoxy substituent 300.37 N/A Aromaticity enhances lipophilicity

Key Observations:

  • Ring Systems : The oxolane ring in the target compound provides moderate rigidity, while the dioxolane analog () introduces acid-sensitive acetal groups. Benzofuran-containing analogs () exhibit enhanced lipophilicity, favoring membrane permeability.
  • Substituent Effects : Ethoxy-substituted analogs () lack cyclic ethers, increasing flexibility and volatility compared to oxolane derivatives.

Biological Activity

2-(Oxolan-2-yl)ethyl methanesulfonate, also known by its CAS number 133243-93-3, is an organic compound characterized by a methanesulfonate group attached to an oxolane (tetrahydrofuran) moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H14O4SC_7H_{14}O_4S, with a molecular weight of approximately 194.25 g/mol. The structure features a five-membered cyclic ether (oxolane) and a sulfonate ester, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a sulfonate ester, which can undergo hydrolysis to release methanesulfonic acid. This reaction may influence various biochemical pathways, including enzyme inhibition and modulation of cellular signaling processes.

Cytotoxicity Studies

Recent cytotoxicity assessments have shown that related compounds can affect cell viability in various cancer cell lines. Preliminary studies suggest that this compound may also exhibit cytotoxic effects, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial efficacy of various sulfonate esters demonstrated that compounds similar to this compound possess significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus.
  • Cytotoxic Effects : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives of alkyl methanesulfonates exhibit dose-dependent cytotoxicity, suggesting that this compound may also possess similar properties.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/Cell LineReference
SulfanilamideAntibacterialStaphylococcus aureus
4-AminobenzenesulfonamideAnticancerHeLa, MCF-7
Methanesulfonic acid derivativesCytotoxicityVarious cancer cell lines
This compoundPotentially Antimicrobial/CytotoxicOngoing studies

Q & A

Basic Question: What safety protocols are critical when handling 2-(Oxolan-2-yl)ethyl methanesulfonate in laboratory settings?

Methodological Answer:
This compound requires stringent safety measures due to its structural similarity to alkylating agents like ethyl methanesulfonate (EMS), which are known mutagens and carcinogens . Key protocols include:

  • Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eye baths must be accessible .
  • Personal Protective Equipment (PPE) : Wear vapor respirators, nitrile gloves, safety goggles, and protective clothing to prevent dermal/ocular contact .
  • Storage : Avoid long-term storage due to potential degradation, which may increase hazard risks. Regularly update safety data sheets (SDS) for stored batches .

Advanced Question: How can researchers design experiments to assess the mutagenic potential of this compound?

Methodological Answer:
Mutagenicity testing should follow validated frameworks such as the Ames test (Salmonella/microsome assay), which detects DNA damage via bacterial reverse mutation . Key steps:

Dose-Response Curves : Use linear dose ranges to quantify mutagenic potency. Include metabolic activation systems (e.g., rat liver S9 fraction) to mimic mammalian metabolism .

Controls : Include EMS as a positive control (known mutagen) and solvent-only negative controls .

Data Interpretation : A ≥2-fold increase in revertant colonies over baseline indicates mutagenicity. Correlate results with structural analogs (e.g., EMS) to infer mechanism (e.g., alkylation of DNA bases) .

Basic Question: What are the recommended synthetic routes for preparing this compound?

Methodological Answer:
The compound is synthesized via esterification of the corresponding alcohol with methanesulfonyl chloride (MsCl):

Reaction Setup : Conduct in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) to prevent hydrolysis of MsCl.

Base Addition : Use triethylamine (TEA) or pyridine to scavenge HCl, ensuring stoichiometric equivalence .

Purification : Isolate the product via liquid-liquid extraction (e.g., water/DCM) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Question: How can conflicting data on the compound’s stability be resolved during long-term storage?

Methodological Answer:
Discrepancies in stability data often arise from degradation pathways (e.g., hydrolysis, oxidation). Mitigation strategies include:

Analytical Monitoring : Use HPLC-MS or NMR to track decomposition products. For example, detect methanesulfonic acid (degradation byproduct) via ion chromatography .

Storage Optimization : Store under anhydrous conditions at –20°C in amber vials to limit light/thermal degradation. Add stabilizers (e.g., BHT) if compatible .

Revalidation : Periodically reassay biological activity (e.g., alkylation efficiency) to confirm integrity .

Basic Question: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural features (e.g., oxolane protons at δ 3.5–4.5 ppm, methanesulfonate methyl at δ 3.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 194.2 g/mol) and fragments (e.g., loss of CH₃SO₃H) .
  • Infrared (IR) Spectroscopy : Detect ester carbonyl (C=O stretch at ~1750 cm⁻¹) and sulfonate S=O (asymmetric stretch at ~1350 cm⁻¹) .

Advanced Question: How can the compound’s reactivity be optimized for use in radiopharmaceutical synthesis?

Methodological Answer:
For applications like ¹⁸F-radiolabeling (e.g., PET tracers):

Precursor Design : Introduce leaving groups (e.g., mesylate) at strategic positions to facilitate nucleophilic substitution with ¹⁸F⁻ .

Reaction Conditions : Use phase-transfer catalysts (e.g., Kryptofix 222) in aprotic solvents (acetonitrile/DMSO) at 80–100°C for 10–30 minutes .

Purification : Employ solid-phase extraction (C18 cartridges) and semi-preparative HPLC to isolate the radiolabeled product .

Basic Question: What disposal protocols are recommended for waste containing this compound?

Methodological Answer:
Follow EPA/OSHA guidelines for alkylating agents:

  • Deactivation : Treat with 10% sodium thiosulfate to hydrolyze sulfonate esters, rendering them less hazardous .
  • Containerization : Use chemically resistant containers (e.g., HDPE) labeled “Hazardous Waste: Mutagen” .
  • Professional Disposal : Engage licensed waste management services for incineration at ≥1200°C to ensure complete destruction .

Advanced Question: How does the compound’s electrophilicity compare to other methanesulfonate esters in alkylation reactions?

Methodological Answer:
Electrophilicity is influenced by steric and electronic factors:

  • Steric Effects : The oxolane ring may hinder nucleophilic attack compared to linear analogs (e.g., ethyl methanesulfonate), reducing alkylation efficiency .
  • Electronic Effects : Electron-withdrawing groups (e.g., oxolane oxygen) polarize the S–O bond, enhancing leaving-group ability. Quantify via Hammett σ constants or DFT calculations .
  • Experimental Validation : Compare reaction rates with competing substrates (e.g., benzyl methanesulfonate) under identical conditions (solvent, temperature) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Oxolan-2-yl)ethyl methanesulfonate
Reactant of Route 2
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2-(Oxolan-2-yl)ethyl methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.